molecular formula C22H22N2O6 B15002072 2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)

2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)

Cat. No.: B15002072
M. Wt: 410.4 g/mol
InChI Key: SOBGCFKNINSGNC-UHFFFAOYSA-N
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Description

2,2’-Tricyclo[3311~3,7~]decane-1,3-diylbis(4-nitrophenol) is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) typically involves multiple steps. One common method includes the nitration of tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) is unique due to its dual nitro groups and the specific tricyclic framework, which imparts distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

2-[3-(2-hydroxy-5-nitrophenyl)-1-adamantyl]-4-nitrophenol

InChI

InChI=1S/C22H22N2O6/c25-19-3-1-15(23(27)28)6-17(19)21-8-13-5-14(9-21)11-22(10-13,12-21)18-7-16(24(29)30)2-4-20(18)26/h1-4,6-7,13-14,25-26H,5,8-12H2

InChI Key

SOBGCFKNINSGNC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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